molecular formula C20H24N6O3S B2767735 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-84-4

2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2767735
CAS No.: 946313-84-4
M. Wt: 428.51
InChI Key: TYVICGNDUFIJDP-UHFFFAOYSA-N
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Description

The compound "2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a complex organic molecule that has garnered attention in scientific research for its potential applications across various fields. It contains multiple functional groups and has a unique molecular structure that makes it an interesting subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, beginning with the formation of the core pyrazolo[3,4-d]pyrimidine structure. Key steps include:

  • Formation of pyrazolo[3,4-d]pyrimidine: : Starting with the reaction between appropriate pyrazole and pyrimidine precursors under catalytic conditions.

  • Substitution reactions: : Introducing the morpholino group through nucleophilic substitution.

  • Thiolation: : Adding the methylthio group.

  • Methoxylation: : Introducing the methoxy group.

  • Amidation: : Final coupling with 2-chloro-N-(2-bromoethyl)benzamide under base conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and purity while minimizing cost and environmental impact. This involves using scalable reaction conditions, continuous flow chemistry, and recycling of solvents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : Nitro derivatives could be reduced to amines.

  • Substitution: : The methoxy and morpholino groups can be replaced under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles under basic or acidic conditions.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Corresponding amines.

  • Substitution Products: : Depending on the nucleophile, different substituted derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.

Biology

Explored for its potential activity against specific biological targets, including enzymes and receptors due to its diverse functional groups.

Medicine

Investigated for its potential therapeutic effects. Its structure allows for interactions with various biological macromolecules, making it a candidate for drug development.

Industry

Utilized in materials science for the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-(6-(methylthio)-4-piperidin-1-yl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-imidazo[1,2-d]pyrimidin-1-yl)ethyl)benzamide

Highlighting Uniqueness

This compound stands out due to its combination of a methoxy group, methylthio group, and a morpholino-substituted pyrazolo[3,4-d]pyrimidine core, which together provide unique chemical properties and potential biological activities.

This should give you a comprehensive overview of "2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Properties

IUPAC Name

2-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-28-16-6-4-3-5-14(16)19(27)21-7-8-26-18-15(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVICGNDUFIJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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